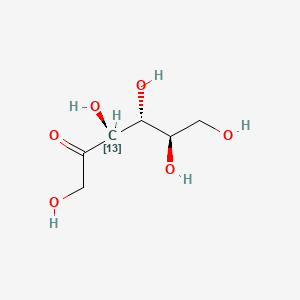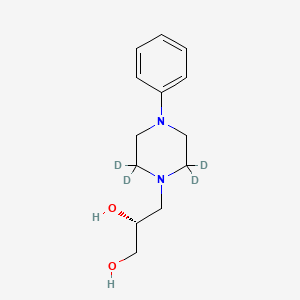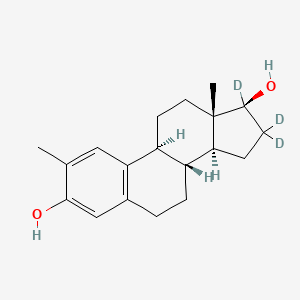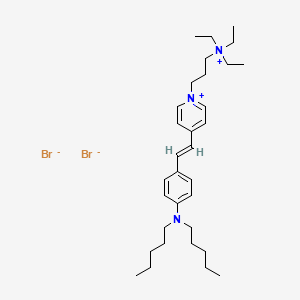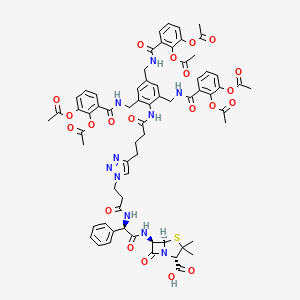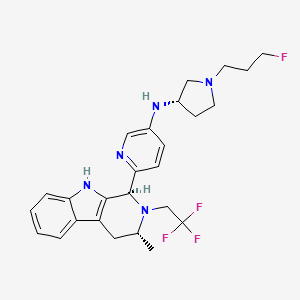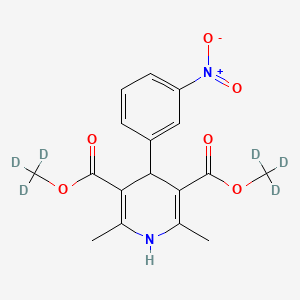
L-Alanine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Alanine-13C2,15N is synthesized by incorporating stable heavy isotopes of carbon (13C) and nitrogen (15N) into the L-Alanine molecule. The synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes purification steps to achieve high purity levels (≥99.0%) and ensure the stability of the labeled compound. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Conversion to pyruvate through oxidative deamination.
Reduction: Formation of alanine from pyruvate via reductive amination.
Substitution: Participation in transamination reactions where the amino group is transferred to another molecule.
Common Reagents and Conditions
Oxidation: Reagents such as nicotinamide adenine dinucleotide (NAD+) and enzymes like alanine dehydrogenase.
Reduction: Reagents like nicotinamide adenine dinucleotide phosphate (NADPH) and enzymes such as alanine transaminase.
Substitution: Amino group donors like glutamate and enzymes like transaminases.
Major Products Formed
Oxidation: Pyruvate and ammonia.
Reduction: Alanine.
Substitution: New amino acids formed through transamination.
Applications De Recherche Scientifique
L-Alanine-13C2,15N is widely used in scientific research due to its stable isotopic labels. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of alanine in various biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic fluxes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in quality control processes
Mécanisme D'action
L-Alanine-13C2,15N exerts its effects by participating in metabolic pathways involving sugar and acid metabolism. It acts as a substrate for enzymes involved in these pathways, facilitating the production of energy and the synthesis of other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of alanine within these pathways, providing insights into its role in various biological processes .
Comparaison Avec Des Composés Similaires
L-Alanine-13C2,15N is unique due to its stable isotopic labels, which distinguish it from other forms of alanine. Similar compounds include:
L-Alanine-13C3,15N: Another isotopically labeled form of alanine with three carbon-13 and one nitrogen-15 atoms.
L-Alanine-15N: Labeled with nitrogen-15 only.
L-Alanine-13C: Labeled with carbon-13 only
These compounds are used in similar research applications but differ in the specific isotopic labels they contain, which can influence their use in different experimental setups.
Propriétés
Formule moléculaire |
C3H7NO2 |
|---|---|
Poids moléculaire |
92.072 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,3+1,4+1 |
Clé InChI |
QNAYBMKLOCPYGJ-ISIQBFSCSA-N |
SMILES isomérique |
C[13C@@H]([13C](=O)O)[15NH2] |
SMILES canonique |
CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


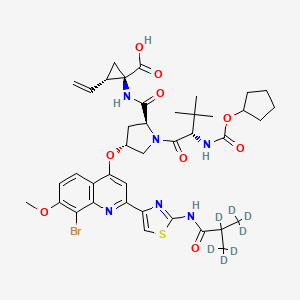
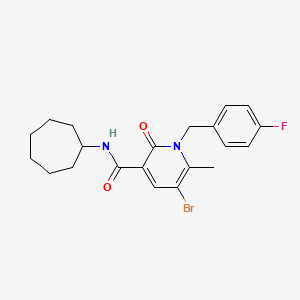
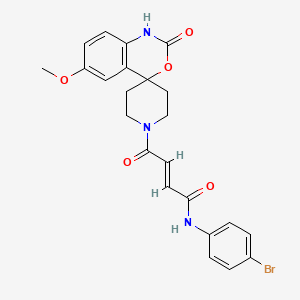
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
